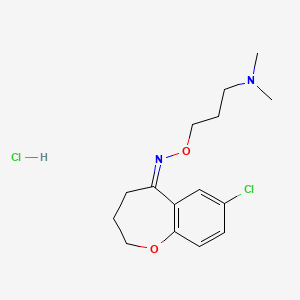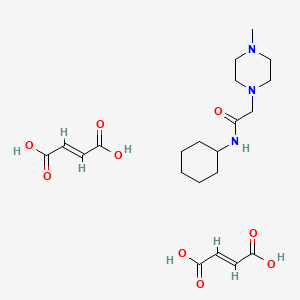
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is a chemical compound with a molecular formula of C13H25N3O. This compound is known for its unique structure, which includes a cyclohexyl group, a piperazinyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate typically involves the reaction of cyclohexylamine with 4-methylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
- N-Cyclohexyl-2-(4-methyl-1-piperazinyl)ethanamine
Uniqueness
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
118989-75-6 |
|---|---|
Molekularformel |
C21H33N3O9 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O.2C4H4O4/c1-15-7-9-16(10-8-15)11-13(17)14-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h12H,2-11H2,1H3,(H,14,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
LJKABSIBMFMLOI-LVEZLNDCSA-N |
Isomerische SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


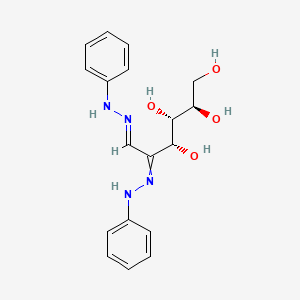

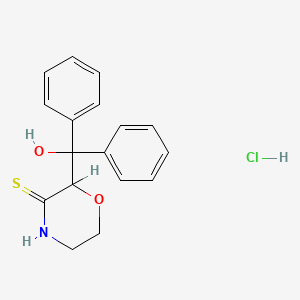
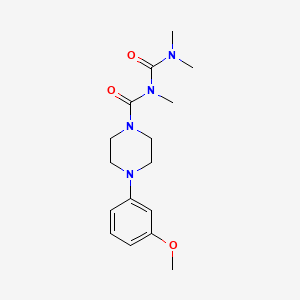

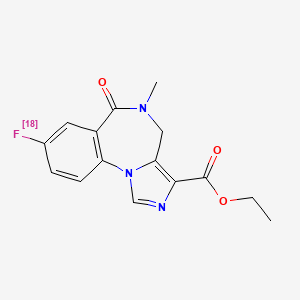

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
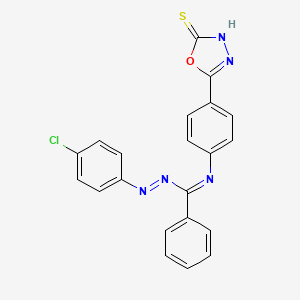
![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)
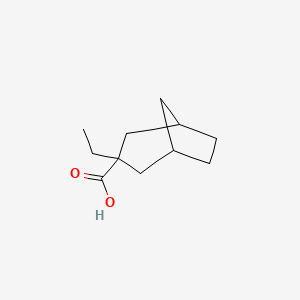
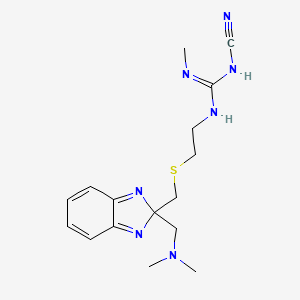
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
